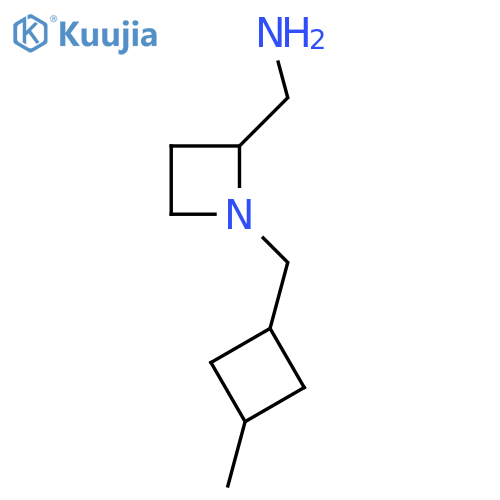Cas no 2109599-67-7 ({1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine)

2109599-67-7 structure
商品名:{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine
{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine
- EN300-1280894
- 2109599-67-7
- {1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine
-
- インチ: 1S/C10H20N2/c1-8-4-9(5-8)7-12-3-2-10(12)6-11/h8-10H,2-7,11H2,1H3
- InChIKey: VGRCYDWAEYZARF-UHFFFAOYSA-N
- ほほえんだ: N1(CCC1CN)CC1CC(C)C1
計算された属性
- せいみつぶんしりょう: 168.162648646g/mol
- どういたいしつりょう: 168.162648646g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 29.3Ų
{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1280894-250mg |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 250mg |
$1235.0 | 2023-10-01 | ||
| Enamine | EN300-1280894-500mg |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 500mg |
$1289.0 | 2023-10-01 | ||
| Enamine | EN300-1280894-2.5g |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 2.5g |
$3136.0 | 2023-06-07 | ||
| Enamine | EN300-1280894-1000mg |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 1000mg |
$1343.0 | 2023-10-01 | ||
| Enamine | EN300-1280894-10.0g |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 10g |
$6882.0 | 2023-06-07 | ||
| Enamine | EN300-1280894-0.1g |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 0.1g |
$1408.0 | 2023-06-07 | ||
| Enamine | EN300-1280894-0.5g |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 0.5g |
$1536.0 | 2023-06-07 | ||
| Enamine | EN300-1280894-50mg |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 50mg |
$1129.0 | 2023-10-01 | ||
| Enamine | EN300-1280894-5000mg |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 5000mg |
$3894.0 | 2023-10-01 | ||
| Enamine | EN300-1280894-100mg |
{1-[(3-methylcyclobutyl)methyl]azetidin-2-yl}methanamine |
2109599-67-7 | 100mg |
$1183.0 | 2023-10-01 |
{1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
2109599-67-7 ({1-(3-methylcyclobutyl)methylazetidin-2-yl}methanamine) 関連製品
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 124-83-4((1R,3S)-Camphoric Acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
